molecular formula C12H18N2O B15316255 1-(2-Methoxy-4-methylphenyl)piperazine

1-(2-Methoxy-4-methylphenyl)piperazine

Cat. No.: B15316255
M. Wt: 206.28 g/mol
InChI Key: DGJIEOYZRNNVDF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring, which is further connected to a piperazine moiety. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. For example, it may modulate the activity of serotonin or dopamine receptors, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the methyl group on the phenyl ring.

    1-(4-Methoxyphenyl)piperazine: The methoxy group is positioned differently on the phenyl ring.

    1-(2,3-Dichlorophenyl)piperazine: Contains chlorine substituents instead of methoxy and methyl groups.

Uniqueness: 1-(2-Methoxy-4-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and potential therapeutic applications compared to other piperazine derivatives.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

DGJIEOYZRNNVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)OC

Origin of Product

United States

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